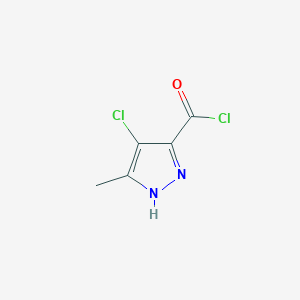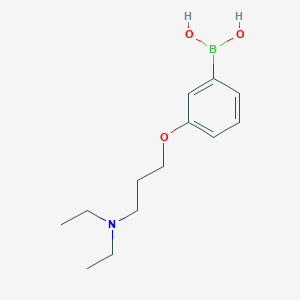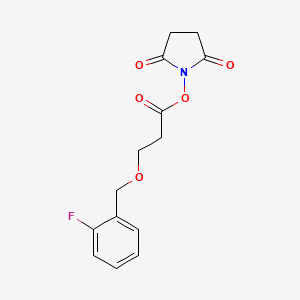
1-(2,5-二氧代吡咯烷-1-基) 3-((2-氟苄基)氧基)丙酸酯
描述
2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate is a chemical compound with the molecular formula C14H14FNO5 and a molecular weight of 295.26 g/mol. It is primarily used as a linker in antibody-drug conjugation (ADC) processes. This compound is known for its role in facilitating the attachment of drugs to antibodies, enhancing the targeted delivery of therapeutic agents.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate has several scientific research applications:
Chemistry: It is used as a linker in the synthesis of complex molecules, particularly in the field of ADCs.
Biology: The compound is utilized in the development of bioconjugates for targeted drug delivery systems.
Medicine: It plays a crucial role in the formulation of ADCs, which are used in cancer therapy to deliver cytotoxic drugs specifically to cancer cells.
Industry: The compound is employed in the production of various pharmaceuticals and biotechnological products.
作用机制
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 3-((2-fluorobenzyl)oxy)propanoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the succinimide group is replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like DCM or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be done using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amide derivative.
Hydrolysis: The major products are 3-((2-fluorobenzyl)oxy)propanoic acid and succinimide.
相似化合物的比较
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)propanoate: Another linker used in bioconjugation, but with a different functional group that provides distinct reactivity.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: A linker with a diazirine group, used for photoaffinity labeling.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate is unique due to its specific functional groups that provide stability and reactivity suitable for ADC applications. Its ability to form stable conjugates with antibodies and drugs makes it a valuable tool in targeted drug delivery systems.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-fluorophenyl)methoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO5/c15-11-4-2-1-3-10(11)9-20-8-7-14(19)21-16-12(17)5-6-13(16)18/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGBAQYPCQKYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


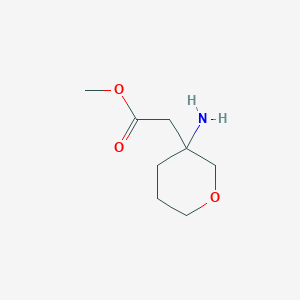

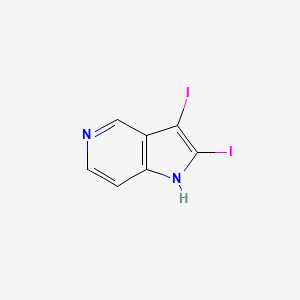
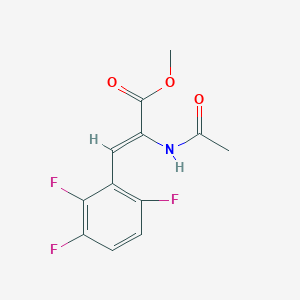
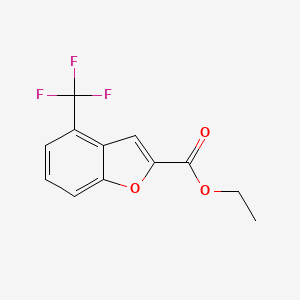


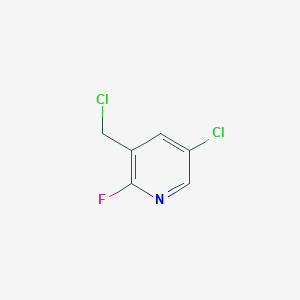
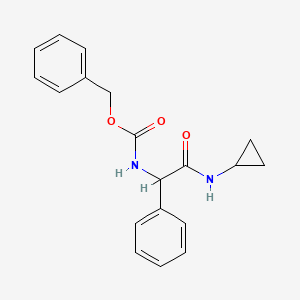
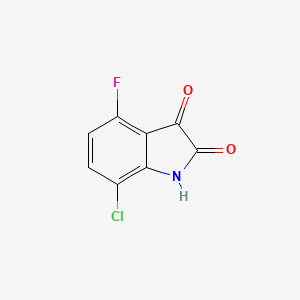
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)
![Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459714.png)
